DEA Fragmentation Pathway Divergence: Pentafluorophenyl Triflate vs. Phenyl Triflate in EUV Lithography
In low‑energy (0–10 eV) dissociative electron attachment (DEA) studies, pentafluorophenyl triflate fragments primarily via S–OC bond rupture to yield CF₃SO₃⁻ (m/z 149) as the dominant channel, appearing with more than an order of magnitude higher intensity than CF₃SO₂⁻ (m/z 133) and two orders of magnitude higher than C₆F₅O⁻ (m/z 183) [1]. The vertical electron affinity was calculated at −0.30 eV, and all three high‑intensity fragments are exothermic, peaking at ≈0.1 eV incident electron energy [1]. In contrast, photoionization of phenyl triflate at 92 eV photon energy produces sequential SO₂, CF₃, CO, and C₂H₂ loss without observable triflic acid precursor formation, and EUV exposure of an epoxy‑based resist containing perfluorinated phenyl triflate showed no enhancement of polymerization degree [2].
| Evidence Dimension | DEA fragmentation pathway and ion yield distribution |
|---|---|
| Target Compound Data | Dominant CF₃SO₃⁻ (m/z 149); >10× intensity vs. CF₃SO₂⁻; >100× vs. C₆F₅O⁻; vertical EA = −0.30 eV; all major fragments exothermic with 0.1 eV peak maximum |
| Comparator Or Baseline | Phenyl triflate: sequential SO₂, CF₃, CO, C₂H₂ loss at 92 eV; no triflic acid precursors; no resist polymerization enhancement |
| Quantified Difference | PFP‑triflate generates CF₃SO₃⁻ as dominant fragment (>10‑fold intensity over competing channels); phenyl triflate produces no triflic acid precursors under comparable conditions |
| Conditions | Crossed electron‑molecular beam; 0–10 eV incident electron energy; B3LYP/def2‑TZVP calculations; 92 eV synchrotron photoionization for phenyl triflate |
Why This Matters
The distinct fragmentation behavior directly impacts the acid‑generation efficiency of photoacid generators in EUV lithography, making pentafluorophenyl triflate a critical tool for resist formulation and a poor candidate for substitution by non‑fluorinated aryl triflates.
- [1] Ingólfsson, O., et al. (2025). Pathways to high‑performance extreme ultra‑violet lithography resists: Dissociative electron attachment to pentafluoro‑phenyl triflate. iScience, 28(12), 114020. (Table 1, Figures 1–3). View Source
- [2] Schmidt, M., et al. (2024). Dissociative photoionization of phenyl triflate, a photoacid generator for photolithography, at 92 eV. Cited in Ingólfsson et al. (2025) as Reference 59. View Source
